N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a tetrahydrofuran ring, a thiazole ring, and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, is reacted with a suitable alkylating agent to introduce the methyl group.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Urea Derivative Formation: The p-tolyl group is introduced via a reaction with an isocyanate to form the urea derivative.
Final Coupling: The tetrahydrofuran derivative is coupled with the thiazole-urea intermediate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may be utilized in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(phenyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-4-6-13(7-5-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-3-2-8-25-15/h4-7,11,15H,2-3,8-10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWULKUJPJHKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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